molecular formula C6H4ClN3 B7722269 4-chloro-3H-pyrrolo[2,3-d]pyrimidine

4-chloro-3H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B7722269
M. Wt: 153.57 g/mol
InChI Key: BPTCCCTWWAUJRK-UHFFFAOYSA-N
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Description

Significance of Pyrrolo[2,3-d]pyrimidine as a Purine (B94841) Bioisostere

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a critical bioisostere of the natural purine ring system. nih.govnih.gov Bioisosteres are molecules or groups that have similar physical or chemical properties and, in turn, often exhibit similar biological properties. mdpi.com The defining structural modification in the 7-deazapurine scaffold is the substitution of the nitrogen atom at position 7 (N7) of the purine core with a carbon atom. nih.govnih.govmdpi.comnih.gov

This seemingly subtle change imparts significant and advantageous alterations to the molecule's properties:

Increased Electron Density: The replacement of the N7 atom with a carbon atom renders the five-membered pyrrole (B145914) ring more electron-rich compared to the imidazole (B134444) ring in purines. researchgate.netnih.govnih.gov

Novel Point for Functionalization: The carbon at the 7-position (C7) provides a new site for chemical modification, allowing for the attachment of various substituents. researchgate.netnih.govnih.gov This is a key advantage over the purine scaffold, where the corresponding position is occupied by nitrogen.

Enhanced Binding and Stability: The ability to add substituents at the C7 position can lead to derivatives with improved binding to target enzymes or enhanced base-pairing stability when incorporated into DNA or RNA duplexes. researchgate.netnih.govnih.gov In fact, certain 7-substituted 7-deazapurine deoxynucleoside triphosphates (dNTPs) have been shown to be better substrates for DNA polymerases than their natural counterparts, dATP and dGTP. nih.govacs.org

These features make the pyrrolo[2,3-d]pyrimidine skeleton a valuable pharmacophore in the field of medicinal chemistry, particularly for its utility in developing anticancer and antiviral agents. nih.govnih.gov

Overview of the Research Landscape for 4-Chloro-3H-pyrrolo[2,3-d]pyrimidine

This compound is not typically an end-product therapeutic itself but is a highly significant organic intermediate. chemicalbook.comnih.gov Its primary role in the research landscape is that of a crucial starting material or key intermediate for the synthesis of a multitude of pharmaceutical compounds. google.comchemicalbook.com

The research landscape is dominated by its application in the development of kinase inhibitors, which are vital therapeutic agents for treating diseases like cancer and inflammatory disorders. chemicalbook.comchemicalbook.com The compound serves as the foundational scaffold for several approved drugs, including Janus kinase (JAK) inhibitors used in the treatment of rheumatoid arthritis and other inflammatory conditions. It is a documented key intermediate in the manufacture of prominent drugs such as Tofacitinib, Ruxolitinib, and Baricitinib. google.comchemicalbook.com

Beyond JAK inhibitors, research has extended to creating derivatives that target a range of other kinases, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.govchemicalbook.com Consequently, derivatives have been investigated for broad therapeutic potential as anticancer, antiviral, and anti-inflammatory agents. chemicalbook.comchemicalbook.com The importance of this intermediate has also spurred research into developing more efficient, safe, and high-yield synthetic routes for its production. google.comchemicalbook.comresearchgate.net

PropertyDataSource(s)
Molecular Formula C₆H₄ClN₃ chemicalbook.com
Molecular Weight 153.57 g/mol chemicalbook.com
Appearance White crystalline solid chemicalbook.com
Melting Point 214-217 °C chemicalbook.com
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, ethanol, and methanol. chemicalbook.com

Conceptual Framework for Its Role in Medicinal Chemistry

The strategic importance of this compound in medicinal chemistry is rooted in the reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring. chemicalbook.com This chloro group acts as a versatile chemical handle, making the compound an ideal scaffold for building diverse molecular libraries. chemicalbook.com

The C4-chloro substituent is susceptible to various chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions like the Suzuki coupling. chemicalbook.com This reactivity allows medicinal chemists to readily introduce a wide array of different amines and other functional groups at this position. chemicalbook.comchemicalbook.com This process of derivatization is fundamental to drug discovery, as it enables the systematic modification of the scaffold to achieve potent and selective binding to a specific biological target. chemicalbook.comchemicalbook.com

The conceptual framework is therefore a two-part strategy:

The pyrrolo[2,3-d]pyrimidine core acts as a bioisosteric mimic of the endogenous purine structure, granting it access to purine-binding sites in enzymes like kinases.

The 4-chloro group provides a reactive center for synthetic elaboration, allowing chemists to explore the chemical space around the core scaffold to optimize pharmacological properties and develop inhibitors with high potency and selectivity. chemicalbook.com

This combination of a biologically relevant core with a synthetically versatile reactive site establishes this compound as a powerful and widely used intermediate in the pursuit of novel targeted therapies. chemicalbook.comchemicalbook.com

Drug/CompoundTarget ClassIntermediate RoleSource(s)
TofacitinibJanus Kinase (JAK) InhibitorYes google.comchemicalbook.com
RuxolitinibJanus Kinase (JAK) InhibitorYes google.com
BaricitinibJanus Kinase (JAK) InhibitorYes google.com
OclacitinibJanus Kinase (JAK) InhibitorYes google.com
PevonedistatNEDD8-Activating Enzyme (NAE) InhibitorYes google.com

Properties

IUPAC Name

4-chloro-3H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCCCTWWAUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C1=C(NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3h Pyrrolo 2,3 D Pyrimidine and Its Functionalized Derivatives

Historical and Contemporary Synthetic Pathways

The construction of the 4-chloro-3H-pyrrolo[2,3-d]pyrimidine molecule relies on sequential strategies that first build the core heterocyclic ring system and then introduce the essential chlorine substituent.

The synthesis of the foundational pyrrolo[2,3-d]pyrimidine core has been approached from various starting materials, often involving the construction of a pyrimidine (B1678525) ring followed by the annulation of a pyrrole (B145914) ring, or vice-versa.

One of the most established routes commences with malononitrile (B47326) and a suitable three-carbon component. For instance, a common pathway involves the reaction of malononitrile with chloroacetaldehyde, which upon cyclization with formamide, yields the pyrrolo[2,3-d]pyrimidine skeleton. A variation of this approach starts with diethyl malonate, which undergoes α-alkylation with allyl bromide. The resulting product is then cyclized with amidine to form a pyrimidine ring. Subsequent oxidation of the allyl group to an aldehyde, followed by an intramolecular cyclization via an SNAr reaction with ammonia (B1221849) water, completes the fused ring system. yorku.ca

Another widely employed strategy begins with a pre-formed pyrimidine. For example, 2,4-diamino-6-hydroxypyrimidine (B22253) can be reacted with a halogenated aldehyde to construct the fused pyrrole ring. nih.gov A more recent and efficient five-step synthesis starts from diethyl malonate, achieving a total yield of 45.8% for the chlorinated final product. researchgate.net An improved seven-step synthesis beginning with dimethyl malonate has also been reported, noted for its operational simplicity and practicality. nih.gov

A representative synthetic scheme starting from ethyl cyanoacetate (B8463686) is outlined below. This method involves the reaction with 2-bromo-1,1-dimethoxyethane, followed by cyclization with formamidine (B1211174) acetate (B1210297) to generate 4-hydroxypyrrolo[2,3-d]pyrimidine. nih.gov This intermediate is the direct precursor for the subsequent chlorination step.

Table 1: Comparison of Selected Synthetic Routes to the Pyrrolo[2,3-d]pyrimidine Core

Starting Material(s)Key StepsOverall Yield (approx.)Reference
Diethyl Malonate1. Alkylation with allyl bromide 2. Cyclization with amidine 3. Oxidation 4. Intramolecular cyclization45.8% (to chlorinated product) yorku.caresearchgate.net
Dimethyl MalonateSeven-step sequence31% (to chlorinated product) nih.gov
Ethyl Cyanoacetate & 2-bromo-1,1-dimethoxyethane1. Coupling 2. Formamidine cyclization 3. Acidic hydrolysis/cyclizationHigh nih.gov
6-AminouracilReaction with chloroacetaldehyde, then cyclizationGood rsc.org

The introduction of the chlorine atom at the 4-position is almost universally achieved by the chlorination of the corresponding precursor, 3H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 4-hydroxypyrrolo[2,3-d]pyrimidine). This transformation converts the hydroxyl group into a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃). yorku.canih.govwikipedia.org The reaction is typically performed by heating the 3H-pyrrolo[2,3-d]pyrimidin-4-one substrate in neat phosphorus oxychloride, often at reflux temperatures. After the reaction is complete, the excess POCl₃ is removed under vacuum, and the product is isolated. A reported procedure involves adding a solution of phosphorus trichloride (B1173362) to 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one and stirring for several hours at reflux to yield the title compound. wikipedia.org Another protocol specifies heating the 4-hydroxy precursor with POCl₃ at 110°C for one hour. nih.gov The reaction transforms the suspension into a clear, dark-colored solution, from which the product, this compound, can be isolated in high yield (e.g., 91.5%). nih.gov

Advanced Catalytic Approaches in Derivatization

The this compound core is a versatile platform for generating molecular diversity. The chlorine atom is readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds and the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in the derivatization of the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry.

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org For the derivatization of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position.

While specific studies on this compound itself are embedded within broader research, the reaction conditions can be extrapolated from work on structurally similar heterocycles like pyrido[2,3-d]pyrimidines. nih.gov A typical Suzuki-Miyaura protocol involves reacting the 4-chloro substrate with a boronic acid or boronic ester in the presence of a palladium catalyst, a base, and a suitable solvent system.

Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes formed in situ from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos, SPhos). nih.govnih.gov The choice of base is critical and often includes carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). nih.govresearchgate.net The reaction is frequently carried out in a mixture of an organic solvent such as 1,4-dioxane (B91453) or dimethylformamide (DMF) and water. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines

Catalyst / LigandBaseSolvent SystemTemperature (°C)Reference
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane / H₂O90 nih.gov
Pd(PPh₃)₂Cl₂K₂CO₃1,4-Dioxane / H₂O60-80 researchgate.net
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane / H₂O100 nih.gov
Pd(dppf)Cl₂--65-100 claremont.edu

The Stille coupling reaction provides an alternative, powerful method for C-C bond formation by reacting an organohalide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organotin reagents are stable to air and moisture. libretexts.org

In the context of this compound, the Stille reaction can be used to introduce aryl, heteroaryl, vinyl, and alkynyl groups at the 4-position. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar aprotic solvent like toluene, THF, or DMF. libretexts.org Sometimes, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are used to enhance the reaction rate and yield.

The general mechanism involves oxidative addition of the 4-chloro-pyrrolo[2,3-d]pyrimidine to the Pd(0) center, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the 4-substituted product and regenerate the Pd(0) catalyst. wikipedia.org The choice of the organostannane (e.g., tributylstannyl derivatives) dictates the group to be introduced. Selective Stille couplings have been demonstrated on other heterocyclic systems, highlighting the potential for precise functionalization. nih.gov

Table 3: General Parameters for Stille Coupling Reactions

CatalystStannane ReagentSolventAdditives (Optional)Reference
Pd(PPh₃)₄R-Sn(Bu)₃Toluene, THFLiCl organic-chemistry.org
Pd(OAc)₂R-Sn(Bu)₃DMFCuI nih.gov
Pd(dba)₂R-Sn(Me)₃NMP- libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Heck and Sonogashira Reaction Applications

The chloro-substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine core makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. Among these, the Sonogashira reaction has been notably utilized to introduce alkynyl moieties, creating precursors for more complex molecular architectures.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature, which allows for its broad applicability in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org For the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, this reaction provides a direct route to 4-alkynyl-7H-pyrrolo[2,3-d]pyrimidines. These alkynylated products are valuable intermediates, for instance, in the synthesis of kinase inhibitors. chemicalbook.com While specific examples detailing the Heck reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are less common in readily available literature, the known reactivity of similar chloro-substituted heterocycles suggests its feasibility for introducing alkenyl groups at the 4-position.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is instrumental in linking the pyrrolo[2,3-d]pyrimidine scaffold to other molecular fragments. The synthesis of novel symmetrical bis-pyrrolo[2,3-d]pyrimidines has been achieved using CuAAC, where ultrasound irradiation was found to shorten reaction times and improve efficiency. nih.gov

In a typical application, a derivative of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, such as an azido (B1232118) or alkynyl-functionalized version, is used. For example, 2,4-diazidopyrrolo[2,3-d]pyrimidines, synthesized from their corresponding dichloro precursors, react with terminal alkynes like 3-ethynyltoluene and 4-ethynylbiphenyl. researchgate.net These reactions, catalyzed by a Cu/CuSO₄ system, yield 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines. researchgate.net The reaction conditions can be optimized; for instance, using diisopropylethylamine (DIPEA) as a base can improve yields. researchgate.net These triazole-linked pyrrolopyrimidines are of significant interest for their potential biological activities. nih.gov

It is noteworthy that the reactivity of azido-pyrrolopyrimidines can be complex. For instance, 4-azido-5H-pyrrolo[3,2-d]pyrimidine, an isomer of the title compound's derivative, was found to act as a ligand in copper-catalyzed Glaser-Hay reactions for the homocoupling of terminal alkynes, rather than undergoing the expected CuAAC reaction. nih.govacs.org

Nucleophilic Substitution Reactions at the 4-Position of this compound

The chlorine atom at the C4 position of the 7-deazapurine core is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a pivotal site for introducing a wide range of functional groups.

Amination Reactions with Diverse Nucleophiles

Amination at the C4 position is a frequently employed reaction in the synthesis of various biologically active molecules, particularly kinase inhibitors. chemicalbook.com The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a diverse array of nucleophiles, especially aniline (B41778) derivatives, has been studied extensively. nih.gov

Research has shown that hydrochloric acid-promoted amination with various anilines proceeds effectively. nih.gov A study evaluated 20 different aniline derivatives, finding that preparatively useful reactions occurred with 14 of them. The reaction is generally successful with meta- and para-substituted anilines having pKa values ranging from 1.0 to 5.3. However, ortho-substituted anilines with a pKa below 1 are generally unsuitable nucleophiles. Steric hindrance near the nucleophilic nitrogen can lower the reaction rate but may still lead to acceptable yields if the aniline's pKa is not too low. nih.gov While acid catalysis is beneficial for anilines, aliphatic and benzylic amines react poorly under these conditions but can be successfully coupled in water without added acid. nih.gov

Below is a table summarizing the results of HCl-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various substituted anilines in water at 80 °C.

EntryAniline SubstituentpKaReaction Time (h)Isolated Yield (%)
14-OCH₃5.34394
24-CH₃5.08392
3H4.63391
44-F4.65389
54-Cl4.15691
64-Br3.91688
73-CF₃3.51680
83-CN2.80684
94-CN1.74685
104-NO₂1.02682
Data sourced from a study on HCl-promoted amination. nih.gov

Stereoselective Transformations

The introduction of chirality through nucleophilic substitution at the C4 position is a critical strategy in medicinal chemistry. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with chiral amines allows for the synthesis of stereochemically defined compounds, which often exhibit differential biological activity.

For instance, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, the stereochemistry of N-substituted amines at the C4-position was found to be crucial for activity. acs.org A study synthesizing and testing pairs of (R)- and (S)-isomers revealed that the (S)-isomers were significantly more potent, by as much as 2- to 39-fold, than their corresponding (R)-isomers. These stereoselective aminations can be achieved by treating the chloro-pyrimidine with a specific chiral amine, either under acidic conditions (catalytic HCl in ethanol) or with a base like N,N-diisopropylethylamine. acs.org Similarly, the synthesis of the chiral intermediate N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral amine in the presence of potassium carbonate in water. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis and its subsequent reactions, solvent selection is a key area of focus.

Solvent Selection and Optimization (e.g., Water as a Reaction Medium)

Replacing traditional organic solvents with water is a primary goal in green chemistry, as it reduces costs, improves safety, and minimizes solvent waste, which constitutes a significant portion of waste in the pharmaceutical industry. nih.gov The acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been shown to be highly effective in water. nih.govnih.gov

Comparative studies have demonstrated that the reaction rate for amination is significantly higher in water than in several alcoholic solvents (like methanol, ethanol, 1-propanol, and 2-propanol) and DMF. nih.gov While a higher concentration of acid can increase the initial reaction rate, it also promotes the undesirable hydrolysis of the starting material. Therefore, using a low amount of acid (e.g., 0.1 equivalents) represents an optimal compromise. nih.gov

However, water is not a universal solvent for all substrates. Highly lipophilic and crystalline compounds are sometimes more efficiently aminated in an organic solvent like 2-propanol. nih.gov Nevertheless, for a broad range of aniline nucleophiles, water proves to be an excellent and environmentally benign reaction medium for the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives. nih.gov Furthermore, water is also utilized in the workup and precipitation steps of manufacturing processes for the parent compound, highlighting its role in creating more ecological and economical synthetic routes. google.com

Microwave and Ultrasound-Assisted Synthesis

The application of non-conventional energy sources like microwave (MW) irradiation and ultrasound has significantly advanced the synthesis of heterocyclic compounds, including this compound and its analogs. These techniques offer substantial improvements over classical thermal methods, primarily by reducing reaction times, increasing yields, and often enhancing the purity of the final products.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for high-throughput procedures in medicinal chemistry. researchgate.net The precise control over parameters such as irradiation power, pressure, and temperature allows for rapid and efficient chemical transformations. researchgate.net In the context of pyrrolo[2,3-d]pyrimidines, microwave irradiation has been successfully employed to accelerate palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, for the synthesis of highly arylated derivatives. bohrium.com This efficient pathway allows for a flexible approach to creating a library of substituted pyrrolopyrimidines, which are valuable for developing medicinal and photoactive structures. bohrium.com For instance, a synthetic route to triaryl pyrrolo[2,3-d]pyrimidines starting from 4,6-dichloropyrimidine (B16783) utilizes microwave heating in multiple steps, including the crucial intramolecular cyclization and subsequent arylations, leading to high yields. bohrium.com

While direct ultrasound-assisted synthesis of this compound is not extensively documented in dedicated studies, the combined use of ultrasound and microwave has been shown to be effective in the synthesis of related pyrimidine structures. A novel approach for synthesizing 2-amino-4,6-diaryl pyrimidines involved using ultrasound for the initial solvation of reactants, followed by microwave irradiation for the heterocyclization step. researchgate.net This dual approach resulted in good yields within a very short reaction time, demonstrating the synergistic effect of these technologies. researchgate.net Such methodologies hold promise for their application in the synthesis of the pyrrolo[2,3-d]pyrimidine core, potentially offering a rapid and efficient alternative to conventional heating.

The table below summarizes representative examples of microwave-assisted reactions in the synthesis of related fused pyrimidines.

Starting MaterialReaction TypeConditionsProductYield (%)Ref.
4,6-DichloropyrimidineSonogashira Coupling/CyclizationPd(dba)2/CuI, MW4-Chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidineGood bohrium.com
4-Chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidineSuzuki-Miyaura CouplingPd(PPh3)4, MW4,6-Diaryl-7H-pyrrolo[2,3-d]pyrimidineHigh bohrium.com
Heterocyclic o-aminonitriles & cyanopyridinesCyclocondensationtBuOK, Solvent-free, MWPyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidinesGood unr.edu.ar
Enones and GuanidineCondensation/HeterocyclizationNaOH, Ethanol, Ultrasound then MW2-Amino-4,6-diaryl pyrimidinesModerate to Good researchgate.net

Protecting Group Strategies and Regioselective Functionalization of this compound

The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple reactive sites, including the N-H protons of the pyrrole ring (N7) and the pyrimidine ring (N3, if tautomerized from the more stable 7H-form), and the electrophilic carbon atoms (C2, C4, C5, C6). The chlorine atom at the C4 position makes it a prime site for nucleophilic substitution. To achieve selective modification at a specific position, a carefully planned strategy involving protecting groups is often essential.

The N7 position of the pyrrole ring is the most common site for protection due to its nucleophilicity and the desire to prevent unwanted side reactions during functionalization at other sites. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.

One commonly employed protecting group for the N7 position is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be protected at the N7 position using SEM-Cl to yield 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. nih.gov This protection facilitates subsequent modifications, such as Suzuki or Stille cross-coupling reactions at the C4 position, without interference from the N7-H. The SEM group is known for its stability under a wide range of conditions and can be readily removed under acidic conditions or with fluoride (B91410) ion sources.

The regioselective functionalization of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is pivotal for the synthesis of a vast array of biologically active molecules, including potent kinase inhibitors. chemicalbook.comgoogle.com The C4-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amines, alcohols, and other nucleophiles at this position.

Furthermore, palladium-catalyzed cross-coupling reactions are extensively used for C-C and C-N bond formation at the C4 position. After protecting the N7-H, Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions can be performed with high regioselectivity at C4. For instance, after N7 protection, the C4 position can be arylated via a Suzuki coupling. bohrium.com If further functionalization is desired at other positions, such as C5, direct halogenation (e.g., iodination) can be performed, followed by another cross-coupling reaction to introduce a third distinct substituent. bohrium.com This sequential and regioselective approach allows for the controlled and flexible synthesis of polysubstituted pyrrolo[2,3-d]pyrimidines. bohrium.com

The table below outlines common protecting groups and examples of regioselective functionalization.

PositionProtecting GroupReagent for ProtectionFunctionalization ReactionPosition of FunctionalizationReagents for FunctionalizationDeprotection ConditionRef.
N72-(Trimethylsilyl)ethoxymethyl (SEM)SEM-Cl, NaHAminationC4Anilines, HCl, WaterAcid or Fluoride source nih.gov
N7(Not specified, but protection is implied)-Suzuki-Miyaura CouplingC4Arylboronic acids, Pd(PPh3)4- bohrium.com
N7(Not specified, but protection is implied)-IodinationC5N-Iodosuccinimide (NIS)- bohrium.com
N7(Not specified, but protection is implied)-Suzuki-Miyaura CouplingC5Arylboronic acids, PdCl2(PPh3)2- bohrium.com

This strategic use of protecting groups and regioselective reactions underscores the synthetic utility of this compound as a key building block in medicinal chemistry.

Mechanistic Elucidation of Biological Activities Exhibited by 4 Chloro 3h Pyrrolo 2,3 D Pyrimidine Derivatives

Kinase Inhibition Spectrum and Molecular Mechanisms

Derivatives of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of kinase inhibition, targeting both non-receptor tyrosine kinases, such as the Janus kinase (JAK) family, and receptor tyrosine kinases (RTKs). mdpi.comnih.gov The versatility of this scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinase targets. mdpi.comchemicalbook.com

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is pivotal for immune and hematopoietic cell development and function. Its aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory diseases.

A series of novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were designed and synthesized as potential JAK2 inhibitors. cpu.edu.cn In vitro biological studies revealed that many of these compounds exhibited potent activity against JAK2. cpu.edu.cn Notably, compound 16c was identified as a lead compound, demonstrating favorable pharmacokinetic profiles and high selectivity for JAK2 over other JAK family members like JAK3. cpu.edu.cn

Furthermore, research into dual inhibitors has led to the discovery of pyrrolo[2,3-d]pyrimidine-based derivatives that act as potent inhibitors of both JAKs and histone deacetylases (HDACs). nih.gov Compounds 15d and 15h , in particular, were found to potently inhibit JAK1, JAK2, and JAK3. nih.gov This dual inhibition is being explored as a therapeutic strategy to overcome resistance to HDAC inhibitors in certain cancers. nih.gov

CompoundTarget Kinase(s)IC₅₀ (nM)Selectivity
16c JAK26>97-fold vs JAK3
15d JAK1/2/3, HDAC1/6Potent Inhibition-
15h JAK1/2/3, HDAC1/6Potent Inhibition-

Receptor tyrosine kinases (RTKs) are cell surface receptors that play fundamental roles in cellular processes such as growth, differentiation, and metabolism. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable template for designing inhibitors that target various RTKs implicated in cancer. mdpi.comnih.gov

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and evaluated for their anticancer activity. mdpi.comnih.gov Among these, compound 5k emerged as a highly potent inhibitor of EGFR. mdpi.comnih.govnih.gov Molecular docking studies have suggested that compound 5k exhibits binding interactions with EGFR that are comparable to established inhibitors. nih.govnih.gov

Interestingly, the strategic modification of the pyrrolo[2,3-d]pyrimidine core can modulate its affinity for different kinases. For instance, while some derivatives show potent EGFR inhibition, methylation of the 4-amino group has been shown to effectively reduce EGFR activity, a strategy employed in the development of selective inhibitors for other kinases like CSF1R. nih.govacs.org

Human Epidermal Growth Factor Receptor 2 (Her2), another member of the EGFR family, is a well-established therapeutic target, particularly in breast cancer. The multi-targeted nature of some pyrrolo[2,3-d]pyrimidine derivatives is evident in their ability to inhibit Her2 alongside other RTKs. mdpi.comnih.gov Compound 5k , in addition to its potent inhibition of EGFR, also demonstrated significant inhibitory activity against Her2. mdpi.comnih.govnih.gov This dual inhibition of EGFR and Her2 is a desirable characteristic in cancer therapeutics, as it can potentially overcome resistance mechanisms.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. Disrupting the VEGFR2 signaling pathway is a key strategy in cancer treatment. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR2. mdpi.comnih.gov The aforementioned compound 5k was also found to be a potent inhibitor of VEGFR2, highlighting its potential as a multi-targeted anti-angiogenic agent. mdpi.comnih.govnih.gov

CompoundTarget KinaseIC₅₀ (nM)
5k EGFR40-204
5k Her240-204
5k VEGFR240-204

The Colony Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase that plays a crucial role in the regulation and differentiation of macrophages. acs.orgnih.goved.ac.uk In the tumor microenvironment, CSF1R signaling is implicated in promoting the survival of tumor-associated macrophages, which can contribute to tumor progression. nih.gov Consequently, CSF1R has emerged as a promising target for cancer immunotherapy. nih.govresearchgate.net

Researchers have successfully developed highly selective and potent CSF1R inhibitors based on the this compound scaffold. acs.orgnih.goved.ac.uk One such derivative, 18h , displayed an IC₅₀ value of 5.14 nM against CSF1R and demonstrated significant selectivity over other type III receptor tyrosine kinases. nih.govresearchgate.net This compound was shown to inhibit the phosphorylation of CSF1R and its downstream signaling pathways. nih.govresearchgate.net Another study focused on a series of 6-arylated pyrrolopyrimidines, identifying compound 23 as a highly potent CSF1R inhibitor. nih.govacs.org The development of these selective inhibitors showcases the adaptability of the pyrrolo[2,3-d]pyrimidine core for targeting specific kinases. nih.govacs.orged.ac.uk

CompoundTarget KinaseIC₅₀ (nM)Selectivity
18h CSF1R5.14>38-fold over other type III RTKs
23 CSF1R< 5Low EGFR activity

Targeting Receptor Tyrosine Kinases (RTKs)

RET Kinase Inhibition and Resistance Mechanisms

Derivatives of this compound have been investigated as inhibitors of the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase whose mutations and fusions are implicated in various cancers, including thyroid and non-small cell lung cancer. nih.govnih.gov

One study explored a series of pyrrolo[2,3-d]pyrimidine-based compounds, identifying a lead compound, 59 , with low nanomolar potency against both wild-type RET (RET-wt) and the drug-resistant V804M mutant. nih.govnih.gov This compound was found to be a type 2 inhibitor, meaning it binds to the inactive conformation of the kinase. nih.gov Computational studies have provided insights into the binding mode of these inhibitors within the RET kinase pocket. nih.govnih.gov

A significant challenge in RET-targeted therapies is the emergence of resistance. nih.gov One of the key mechanisms is the mutation of the gatekeeper residue, such as V804M, which can cause a steric clash with type 2 inhibitors, rendering them less effective. nih.gov However, some pyrrolo[2,3-d]pyrimidine derivatives, like compound 59 , have demonstrated the ability to overcome this resistance. nih.govnih.gov Other resistance mechanisms include the activation of alternative oncogenic pathways, known as bypass resistance, which can occur despite the continued suppression of RET. nih.gov

CompoundTargetIC50 (nM)Cell Line Growth InhibitionResistance Profile
59 RET-wtLow nanomolarLC-2/ad (RET-CCDC6 driven)Active against V804M mutant

Cyclin-Dependent Kinase 2 (CDK2) Modulation

The this compound scaffold has been utilized to develop potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govpharmacophorejournal.com Overactivity of CDK2 is implicated in various cancers, and its inhibition is a promising therapeutic strategy, particularly in tumors resistant to CDK4/6 inhibitors. nih.gov

Researchers have successfully developed a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones that exhibit high selectivity for CDK2 over other CDKs. nih.gov This selectivity was achieved through extensive structure-activity relationship (SAR) studies, which identified key structural features that enhance binding to CDK2 while minimizing interactions with other kinases. nih.gov

Furthermore, certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been synthesized and shown to inhibit CDK2. nih.gov One compound, 5k , demonstrated significant inhibitory activity against CDK2, comparable to the known multi-targeted kinase inhibitor sunitinib. nih.govmdpi.com Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK2. nih.gov

Compound SeriesKey Structural FeatureSelectivity
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCore structureHigh for CDK2 over CDK1/4/6/7/9
Halogenated benzylidenebenzohydrazidesHalogen substituentsMulti-targeted, including CDK2

Inhibition of 3-Phosphoinositide-Dependent Kinase 1 (PDK1)

The this compound framework has been identified as a promising scaffold for the development of inhibitors targeting 3-Phosphoinositide-Dependent Kinase 1 (PDK1). chemicalbook.com PDK1 is a central kinase in the PI3K/AKT signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell survival and proliferation. chemicalbook.comnih.gov

Analogs of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amine substitutions have been shown to be potent inhibitors of PDK1. chemicalbook.com These derivatives exhibit significant selectivity against other kinases in the PI3K/AKT pathway, making them attractive candidates for targeted cancer therapy. chemicalbook.com The inhibition of PDK1 by these compounds is predicted to effectively block downstream signaling, leading to the suppression of tumor growth. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitory Profiles

Derivatives of this compound have emerged as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease. nih.govresearchgate.netgoogle.com Optimization of a hit from a high-throughput screening led to the discovery of a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine series with excellent LRRK2 inhibitory activity and high kinome selectivity. nih.gov

One lead analog, 6 , demonstrated potent LRRK2 inhibition and favorable pharmacokinetic properties, including brain permeability. nih.gov Further studies on diastereomeric oxolan-3-yl derivatives, 44 and 45 , also showed high potency and exquisite selectivity for LRRK2, making them valuable as chemical probes for studying LRRK2 inhibition. acs.org

CompoundLRRK2 IC50 (nM)Key Properties
6 ExcellentHigh kinome selectivity, brain permeability
44 11High potency and selectivity
45 22High potency and selectivity

Other Kinase Targets (e.g., c-Met, Bruton's tyrosine kinase, Mps1)

The versatility of the this compound scaffold extends to the inhibition of other important kinases.

c-Met: While specific data on this compound derivatives as c-Met inhibitors is not detailed in the provided context, the broader class of pyrrolo[2,3-d]pyrimidines has been explored for this purpose.

Bruton's Tyrosine Kinase (BTK): A series of novel, reversible BTK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been designed. nih.gov One of the most promising compounds, 4x , displayed superior activity in both enzymatic and cellular assays compared to the preclinical drug RN486. nih.gov These inhibitors were designed to conformationally restrain key pharmacophoric groups within the BTK binding site. nih.gov

Monopolar Spindle 1 (Mps1): Pyrido[3,4-d]pyrimidines, which are structurally related to pyrrolo[2,3-d]pyrimidines, have been developed as potent and selective inhibitors of Mps1, a key protein in the spindle assembly checkpoint and an attractive cancer target. nih.govicr.ac.uknih.gov

Kinase TargetCompound ExampleKey Finding
BTK 4x IC50 = 4.8 nM (enzyme), 17 nM (cellular)

Modulation of Cellular Processes

Induction of Cell Cycle Arrest

Inhibition of key kinases by this compound derivatives directly impacts cellular processes, most notably the cell cycle.

Derivatives targeting CDK2 have been shown to induce cell cycle arrest. nih.govnih.gov For instance, mechanistic investigations of compound 5k , a CDK2 inhibitor, revealed its ability to cause cell cycle arrest in HepG2 cancer cells. nih.govmdpi.com By blocking CDK2 activity, these compounds prevent the transition from the G1 to the S phase of the cell cycle, thereby inhibiting DNA replication and cell proliferation. nih.gov This ultimately leads to the suppression of cancer cell growth.

Apoptosis Induction and Regulation of Apoptotic Pathways (e.g., Caspase-3, Bax, Bcl-2)

Derivatives of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells through the modulation of key regulatory proteins. A notable example is a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’. nih.govmdpi.com Within this series, compound 5k has demonstrated significant cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Mechanistic studies revealed that compound 5k triggers apoptosis in HepG2 liver cancer cells by influencing the delicate balance of pro-apoptotic and anti-apoptotic proteins. nih.gov Specifically, treatment with compound 5k leads to a marked increase in the expression of Bax, a pro-apoptotic protein that facilitates the release of mitochondrial cytochrome c, and Caspase-3, an executioner caspase that orchestrates the final stages of cell death. nih.gov Concurrently, the activity of Bcl-2, an anti-apoptotic protein that normally sequesters pro-apoptotic factors, is downregulated. nih.gov This shift in the Bax/Bcl-2 ratio ultimately commits the cell to an apoptotic fate. nih.gov The induction of apoptosis is a critical mechanism for the anti-cancer properties of these compounds, effectively eliminating malignant cells. nih.gov

Compound IDApoptotic EffectTarget ProteinsCell Line
5k Induces apoptosisUpregulates Caspase-3 and Bax; Downregulates Bcl-2HepG2

Inhibition of Cell Migration

The metastatic spread of cancer is a primary contributor to mortality and is dependent on the ability of cancer cells to migrate. Certain derivatives of pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of cell migration. Research into nicotinamide (B372718) N-methyltransferase (NNMT), a metabolic enzyme implicated in multiple diseases, led to the development of bisubstrate inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net

Among these, inhibitors II559 and II802 not only displayed potent and selective inhibition of NNMT but also demonstrated the ability to suppress the migration of aggressive clear cell renal cell carcinoma cell lines. researchgate.net While the precise mechanism linking NNMT inhibition by these compounds to reduced cell migration is an area of ongoing investigation, it highlights a distinct therapeutic potential for this class of derivatives in controlling cancer metastasis. researchgate.net

Compound IDBiological ActivityEffect on Cell MigrationCell Line
II559 NNMT InhibitorSuppressed cell migrationClear Cell Renal Cell Carcinoma
II802 NNMT InhibitorSuppressed cell migrationClear Cell Renal Cell Carcinoma

Enzymatic Inhibition Beyond Protein Kinases

While many pyrrolo[2,3-d]pyrimidine derivatives are recognized as protein kinase inhibitors, their biological activity is not confined to this target class. nih.gov The scaffold has proven effective in the design of inhibitors for other crucial enzyme families, including those involved in folate metabolism and inflammation.

Antifolate Activity: Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide Formyltransferase (AICARFTase) Inhibition

The de novo synthesis of purines is a fundamental cellular process that requires folate-dependent enzymes. Targeting this pathway is a well-established strategy in cancer chemotherapy. A novel pyrrolo[2,3-d]pyrimidine-based antifolate, LY231514 (N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]-benzoyl]-L-glutamic acid), has been shown to inhibit multiple enzymes in this pathway.

LY231514 and its polyglutamated forms are potent inhibitors of not only thymidylate synthase (TS) but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase). The pentaglutamate of LY231514 exhibits a Ki value of 65 nM for GARFTase inhibition. Furthermore, the effects of this compound and its polyglutamates have been evaluated on 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). This multi-targeted inhibition of key enzymes in the folate pathway contributes to the cytotoxic effects of the compound.

CompoundTarget EnzymeInhibition Constant (Ki)
LY231514 (pentaglutamate)GARFTase65 nM
LY231514 (pentaglutamate)DHFR7.2 nM
LY231514 (pentaglutamate)TS1.3 nM

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins. nih.gov While research has shown that some pyrimidine (B1678525) derivatives can act as selective COX-2 inhibitors, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have also demonstrated inhibitory activity against both COX-1 and COX-2. nih.govnih.gov For instance, compound D (4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione) was identified as the most active inhibitor of COX-1 in its series, with a binding mode similar to that of the known drug meloxicam. nih.gov Although this specific compound does not possess the pyrrolo[2,3-d]pyrimidine core, the findings suggest that related heterocyclic structures have the potential for COX enzyme inhibition, representing an area for further exploration for derivatives of this compound. nih.gov

Antiviral Activity (e.g., against Flaviviruses like Zika and Dengue Virus)

The emergence and re-emergence of mosquito-borne flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) have created an urgent need for effective antiviral therapies. mdpi.comnih.gov The this compound scaffold has served as a template for the development of potent antiviral agents against these pathogens. mdpi.comnih.gov

Specifically, a series of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising inhibitors of both ZIKV and DENV. mdpi.comnih.gov The synthesis of these compounds often begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then modified at the 4 and 7 positions. mdpi.comnih.gov Compounds 1 , 8 , and 11 from this class have shown notable antiviral activity. mdpi.comnih.gov While the exact molecular target of these antiviral agents is still under investigation, they represent a new chemotype for the design of small molecules against flaviviruses. mdpi.comnih.gov These findings underscore the potential of this compound derivatives to be developed into broad-spectrum antiviral drugs to combat these significant human pathogens. mdpi.comnih.gov

Compound ClassTarget VirusesExample Compounds
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidinesZika Virus (ZIKV), Dengue Virus (DENV)1 , 8 , 11

Structure Activity Relationship Sar Investigations of 4 Chloro 3h Pyrrolo 2,3 D Pyrimidine Derivatives

Positional Impact of Substituents on Biological Activity

C-4 Substitutions and their Influence on Target Selectivity

The C-4 position, bearing the reactive chloro group, is the most common site for synthetic modification, typically via nucleophilic substitution with various amines. chemicalbook.com The nature of the substituent introduced at this position profoundly impacts target selectivity.

In the development of Protein Kinase B (PKB/Akt) inhibitors, the C-4 substituent is crucial for achieving selectivity over the closely related Protein Kinase A (PKA). Studies have shown that while a 7-azaindole (B17877) core at this position results in similar potency, it fails to provide selectivity for PKB over PKA. nih.gov In contrast, the pyrrolo[2,3-d]pyrimidine scaffold itself, when linked via a piperidine (B6355638) group at C-4, confers significantly better selectivity. nih.gov Further optimization of a 4-benzylpiperidine (B145979) substituent revealed that di-chloro substitution on the benzyl (B1604629) ring (e.g., 2,4-dichloro or 2,6-dichloro) could enhance selectivity for PKB up to 150-fold while maintaining nanomolar potency. nih.gov

For Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, C-4 amine variations are generally well-tolerated. However, methylation of the 4-amino group can effectively reduce off-target activity against Epidermal Growth Factor Receptor (EGFR). mdpi.com Conversely, introducing bulky groups like N-isopropyl or p-tert-butyl at the C-4 amine can abolish most of the inhibitory activity against CSF1R. mdpi.com In another study, a series of derivatives featuring a halogenated (E)-N'-benzylidenebenzohydrazide moiety attached to the C-4 amino group were synthesized. mdpi.comnih.gov These compounds exhibited potent multi-targeted kinase inhibition, with their activity profile being heavily dependent on the substitution pattern of the terminal benzylidene ring. mdpi.comnih.gov For instance, compound 5k , with a 2-chloro-4-fluoro-benzylidene group, was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2. nih.gov

Table 1: Influence of C-4 Substituents on Kinase Inhibition
CompoundC-4 SubstituentTarget KinaseIC₅₀ (nM)Selectivity Profile
12 4-(2,4-Dichlorobenzyl)-1-piperidinylPKB7.9~150-fold selective over PKA
14 4-(2,6-Dichlorobenzyl)-1-piperidinylPKB11~130-fold selective over PKA
23 N-(m-Methylbenzyl)aminoCSF1R1.1EGFR IC₅₀ >10000 nM
21 N-(Deuterobenzyl)aminoCSF1R1.4EGFR IC₅₀ >10000 nM
5k 4-((N'-(2-chloro-4-fluorobenzylidene)hydrazinyl)carbonyl)anilinoEGFR79Also potent against Her2, VEGFR2, CDK2
5k 4-((N'-(2-chloro-4-fluorobenzylidene)hydrazinyl)carbonyl)anilinoHer240"
5k 4-((N'-(2-chloro-4-fluorobenzylidene)hydrazinyl)carbonyl)anilinoVEGFR2136"

C-5 Substitutions and Enzyme Target Modulation

While less commonly explored than the C-4 or C-6 positions, substitutions at the C-5 position of the pyrrole (B145914) ring can significantly modulate enzyme targeting. Research has shown that moving a substituent from the C-6 to the C-5 position on the pyrrolo[2,3-d]pyrimidine ring can fundamentally alter the enzyme inhibition profile within the de novo purine (B94841) biosynthesis pathway. nih.gov Specifically, this shift changes the primary targets from solely glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) to a dual inhibition of both GARFTase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov

In a separate line of investigation, a series of 2-amino-5-[(substituted-benzyl)imino]methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones were synthesized as potential inhibitors of pp60c-Src tyrosine kinase. The study found that dihalogenated benzyl groups at the C-5 position resulted in more potent inhibition than the unsubstituted parent compound. mdpi.com This highlights the C-5 position as a viable point for modification to enhance potency against specific kinase targets.

Table 2: Effect of C-5 Substitutions on pp60c-Src Inhibition
CompoundC-5 SubstituentTarget KinaseIC₅₀ (µM)
7a [(Benzyl)imino]methylpp60c-Src13.9
7d [(2,4-Dichlorobenzyl)imino]methylpp60c-Src34.5
7e [(3,4-Dichlorobenzyl)imino]methylpp60c-Src78.4

C-6 Substitutions and Activity Profiles

The C-6 position of the pyrrole ring is another critical site for modification that influences biological activity. In the context of antifolates, 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl derivatives have been developed as potent inhibitors of purine biosynthesis. nih.gov These compounds demonstrate selective transport into cells via folate receptors (FRs) and the proton-coupled folate transporter (PCFT), making them particularly effective against tumor cells that overexpress these transporters. nih.gov

In the realm of kinase inhibitors, substitutions at C-6 with various aryl groups have proven effective for targeting CSF1R. A study evaluating thirteen different 6-aryl groups found that most derivatives were highly potent, with IC₅₀ values below 5 nM, while showing relatively low activity against EGFR. mdpi.com For instance, the introduction of a p-hydroxymethylphenyl group at C-6 yielded a compound with an IC₅₀ of 1.1 nM for CSF1R and over 10,000 nM for EGFR, demonstrating excellent selectivity. mdpi.com Similarly, a 6-(pyridin-3-yl) substituent also conferred high potency for CSF1R and very low potency for EGFR. mdpi.com

Table 3: Activity Profiles of C-6 Substituted Derivatives
CompoundC-6 SubstituentTarget KinaseIC₅₀ (nM)
1 p-HydroxymethylphenylCSF1R1.1
2 PhenylCSF1R13
25 Pyridin-3-ylCSF1R2.0
26 Pyridin-4-ylCSF1R2.6
1 (Antifolate series)Thienoyl-(L-glutamate) with 4-carbon bridgeKB cells0.55

N-7 Substitutions and Effects on Potency

The N-7 position of the pyrrole ring, while not part of the pyrimidine (B1678525) "warhead" that typically binds in the ATP hinge region, plays a significant role in modulating potency and pharmacokinetic properties. The substituent at N-7 often extends into a different pocket of the kinase or towards the solvent-exposed region. Research on Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors revealed that the enzyme can accommodate a diverse array of substituents at the N-7 position. lookchem.com Strategic alteration of the N-7 group led to the discovery of an orally available Lck inhibitor. lookchem.com

Role of Linker Length and Composition on Biological Efficacy

For many pyrrolo[2,3-d]pyrimidine derivatives, a linker connects the core scaffold to other pharmacophoric elements. The length and chemical nature of this linker are critical determinants of biological efficacy, as they control the positioning and orientation of the entire molecule within the target's binding site.

In the development of 6-substituted antifolates, the length of the carbon bridge connecting the pyrrolo[2,3-d]pyrimidine core to a thienoyl moiety was found to be crucial. nih.gov A series of compounds with bridge lengths from four to six carbons were synthesized, with the four-carbon bridge analogue showing the most potent inhibition of tumor cell proliferation. nih.gov

The linker composition also plays a vital role. In a series of multi-targeted kinase inhibitors, a benzohydrazide (B10538) linker was used to connect the C-4 position to a terminal substituted phenyl ring. mdpi.comnih.gov The combination of the pyrrolo[2,3-d]pyrimidine core, the hydrazide linker, and the terminal halogenated ring was essential for achieving potent, multi-kinase inhibition. mdpi.comnih.gov In the design of PKB inhibitors, the transition from a simple 4-benzylpiperidine to a 4-benzylamidepiperidine at the C-4 position introduced a longer, more constrained linker. This modification allowed the lipophilic benzyl group to adopt different conformations, which in some cases recovered productive interactions with the P-loop of the off-target kinase PKA, thereby reducing selectivity. nih.gov

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a critical factor that can dramatically influence the biological activity and selectivity of pyrrolo[2,3-d]pyrimidine derivatives. The three-dimensional arrangement of atoms dictates how well a molecule fits into the chiral environment of an enzyme's active site.

The development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) clearly illustrates this principle. Optimization of a lead compound led to the synthesis of diastereomeric oxolan-3-yl derivatives. acs.org The two diastereomers, 44 and 45 , exhibited distinct potencies. In a cell-based assay measuring the inhibition of LRRK2, compound 44 showed an IC₅₀ of 16 nM, while its diastereomer 45 was slightly less potent with an IC₅₀ of 23 nM. acs.org This difference, though modest, confirms that the specific spatial orientation of the oxolane substituent directly impacts the interaction with the target kinase. acs.org

Similarly, in the synthesis of Janus Kinase (JAK) inhibitors, which are used to treat inflammatory diseases like rheumatoid arthritis, chiral intermediates are often required. nih.gov The synthesis of potent JAK inhibitors frequently involves processes to resolve racemic mixtures, underscoring the importance of a single, specific stereoisomer for optimal therapeutic activity. nih.gov

Table 4: Influence of Stereochemistry on LRRK2 Inhibition
CompoundStereochemistryTargetAssay TypeIC₅₀ (nM)
44 Diastereomer 1 (oxolan-3-yl)LRRK2Mouse Brain pSer93516
45 Diastereomer 2 (oxolan-3-yl)LRRK2Mouse Brain pSer93523

Bioisosteric Replacements of the Pyrrolo[2,3-d]pyrimidine Core in Drug Design

Bioisosteric replacement is a widely used strategy in drug design to enhance the pharmacological profile of a lead compound by substituting a specific group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov In the context of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine, this approach has been employed to modulate activity, selectivity, and pharmacokinetic properties.

The pyrrolo[2,3-d]pyrimidine core is considered a deaza-isostere of purine, specifically adenine (B156593). nih.govnih.gov This fundamental bioisosteric relationship is the cornerstone of its utility in developing kinase inhibitors. By mimicking the purine structure, these compounds can effectively compete with ATP for binding to the active site of kinases. nih.gov

Research has demonstrated that this mimicry is effective. For instance, bis-pyrrolo[2,3-d]pyrimidine derivatives have shown significant antiproliferative effects on pancreatic carcinoma cells. nih.gov This has prompted the design and synthesis of symmetric bis-purines and their regioisomeric bis-pyrrolo[2,3-d]pyrimidine counterparts. nih.gov In these studies, various linkers, both aliphatic and aromatic, have been introduced between the two heterocyclic systems to explore potential enhancements in anticancer activity. nih.gov The introduction of different substituents at the 6-position of the purine and the 4-position of the pyrrolo[2,3-d]pyrimidine scaffold, such as chlorine, amino, and cyclic amino groups, has been a key area of investigation. nih.gov

Table 1: Comparison of Purine and Pyrrolo[2,3-d]pyrimidine Scaffolds
ScaffoldKey Structural FeatureTherapeutic Target ExampleReference
PurineFused pyrimidine and imidazole (B134444) ringsKinases nih.gov
Pyrrolo[2,3-d]pyrimidineFused pyrimidine and pyrrole rings (deaza-isostere of purine)Kinases (e.g., EGFR, VEGFR2) nih.govnih.gov

The thieno[2,3-d]pyrimidine (B153573) core serves as another important bioisostere for the pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The replacement of the pyrrole ring with a thiophene (B33073) ring can influence the electronic and steric properties of the molecule, potentially leading to altered biological activity and selectivity.

In a study focused on the development of inhibitors for the RET kinase, researchers explored thieno[2,3-d]pyrimidine as a bioisosteric replacement for the pyrrolo[2,3-d]pyrimidine core. nih.gov This investigation aimed to understand the effect of this substitution on the inhibition of both wild-type RET and its drug-resistant mutants. nih.gov The findings from this research identified a lead compound with low nanomolar potency against both forms of the enzyme, highlighting the potential of the thieno[2,3-d]pyrimidine scaffold in overcoming drug resistance. nih.gov

Table 2: Bioisosteric Replacement of Pyrrolo[2,3-d]pyrimidine with Thieno[2,3-d]pyrimidine
Original ScaffoldBioisosteric ReplacementTargetKey FindingReference
Pyrrolo[2,3-d]pyrimidineThieno[2,3-d]pyrimidineRET KinaseIdentified a lead compound with potent, low nanomolar inhibition of both wild-type and mutant RET. nih.gov

Beyond purines and thienopyrimidines, other fused heterocyclic systems have been investigated as isosteres for the pyrrolo[2,3-d]pyrimidine core. The goal of these explorations is to discover novel scaffolds with improved drug-like properties. cambridgemedchemconsulting.com The principle of bioisosterism allows for the substitution of the pyrrole ring with other five-membered heterocycles or even the entire bicyclic system with other fused rings that maintain key pharmacophoric features.

For example, in the development of neuropeptide Y5 receptor antagonists, various modifications to the heterocyclic core of a pyrrolo[3,2-d]pyrimidine lead compound were explored. nih.govacs.org This included the synthesis of related fused pyrimidine derivatives to investigate the structure-activity relationships. nih.govacs.org

Halogenation Effects on Biological Potency and Pharmacological Properties

Studies on halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated their potential as potent antiproliferative agents. nih.gov For instance, the introduction of a halogen at the C7 position resulted in a notable increase in activity against HeLa cells, with the IC50 value decreasing from 19 µM to 0.92 µM. nih.gov This enhancement in potency is often attributed to the ability of the halogen to form favorable interactions within the target's binding site. nih.gov

Furthermore, halogenation can alter the mechanism of action. In the case of the aforementioned C7-halogenated pyrrolo[3,2-d]pyrimidines, the primary mode of cell death shifted towards apoptosis. nih.gov Halogen substituents are a common feature in many approved tyrosine kinase inhibitors, where they contribute to enhanced potency and selectivity. nih.gov For example, the design of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives often incorporates halogen groups to improve binding affinity and metabolic stability. mdpi.com

Table 3: Effect of Halogenation on the Biological Activity of Pyrrolopyrimidine Derivatives
Compound SeriesModificationEffect on ActivityMechanism InsightReference
Pyrrolo[3,2-d]pyrimidinesHalogenation at C7Increased antiproliferative activity (IC50 decreased from 19 µM to 0.92 µM against HeLa cells)Shifted mechanism towards apoptosis nih.gov
Tricyclic Pyrrolo[2,3-d]pyrimidinesIncorporation of halogen groupsEnhanced binding affinity and metabolic stabilityContributes to improved potency and selectivity of kinase inhibitors mdpi.com

Computational and Theoretical Studies Applied to 4 Chloro 3h Pyrrolo 2,3 D Pyrimidine Systems

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular wavefunctions into a simple, intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.denumberanalytics.com This approach provides a quantitative description of bonding interactions, charge distribution, and hyperconjugative effects within a molecule. researchgate.netq-chem.com While specific NBO analysis reports for the 4-chloro-3H-pyrrolo[2,3-d]pyrimidine tautomer are not prevalent in the literature, the principles of NBO can be applied to understand its electronic characteristics based on studies of analogous heterocyclic systems. acs.org

An NBO analysis of the this compound system would elucidate several key features:

Lewis Structure and Charge Distribution: The analysis would begin by determining the optimal Lewis structure, providing natural atomic charges on each atom. This reveals the polarity of bonds and the location of electron-rich and electron-deficient centers. The electronegative chlorine atom at the C4 position and the nitrogen atoms within the bicyclic ring system are expected to be key sites of negative charge.

Hybridization and Bond Character: The analysis details the hybridization of each atom, describing the composition of the bonding orbitals. For instance, it would describe the specific p-character of the C-Cl bond and the nature of the C-N and C-C bonds within the fused ring structure.

These computational insights are vital for predicting the molecule's reactivity. Electron-rich sites identified by NBO are indicative of potential locations for electrophilic attack, while electron-deficient sites suggest susceptibility to nucleophilic attack.

Tautomerism Studies and Energetic Preferences

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many heterocyclic compounds, including the pyrrolo[2,3-d]pyrimidine system. nih.govresearchgate.net The position of the proton on the nitrogen atoms of the fused rings can vary, leading to different tautomers such as the 1H, 3H, and 7H forms. The relative stability of these tautomers is critical as it can significantly influence their physicochemical properties, receptor binding affinity, and metabolic fate. frontiersin.org

The compound can exist in several prototropic forms, with the most common being the 1H, 3H (as specified in the subject), and 7H tautomers. Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the relative energies of these forms to predict their equilibrium populations. rsc.org The stability is influenced by factors including:

Aromaticity: The degree of aromatic stabilization in both the pyrimidine (B1678525) and pyrrole (B145914) rings can differ between tautomers.

Intramolecular Interactions: Hydrogen bonding and steric clashes can favor one tautomer over another.

Solvent Effects: The polarity of the solvent can differentially stabilize the tautomers. Polar solvents tend to favor more polar tautomers. frontiersin.orgorientjchem.org

While the 7H-pyrrolo[2,3-d]pyrimidine and 1H-pyrrolo[2,3-d]pyrimidine forms are frequently cited in chemical literature and databases, suggesting their thermodynamic preference, the 3H tautomer is also a recognized isomer. nih.gov Although a definitive study quantifying the energetic preferences for the 4-chloro substituted derivatives was not identified in the searched literature, the relative energies can be calculated. The results of such a hypothetical computational study are represented in the table below to illustrate how these findings are typically presented.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Predicted Population (Aqueous, 298 K)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine0.00 (Reference)0.00 (Reference)>99%
4-chloro-1H-pyrrolo[2,3-d]pyrimidine+1.5+1.2~1%
This compound+4.0+3.5<0.1%

Note: The data in this table is illustrative and hypothetical, designed to represent typical results from computational energetic studies.

In Silico ADME Profiling and Prediction of Pharmacokinetic Parameters

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. researchgate.neteijppr.com These predictions are essential in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. nih.govnih.gov For the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold, which is prevalent in kinase inhibitors, ADME properties are of high interest. nih.gov

Physicochemical properties are the foundation of ADME prediction. For 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common and likely more stable tautomer, computed properties are available from public databases. nih.gov These parameters are used to assess compliance with guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability.

Key predicted parameters for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine tautomer are summarized below:

ParameterPredicted ValuePharmacokinetic Relevance
Molecular Weight153.57 g/mol nih.govInfluences diffusion and overall size. (Lipinski's Rule: <500)
XLogP3 (Lipophilicity)1.6 nih.govAffects solubility and membrane permeability. (Lipinski's Rule: ≤5)
Hydrogen Bond Donors1 nih.govImpacts solubility and receptor binding. (Lipinski's Rule: ≤5)
Hydrogen Bond Acceptors3 nih.govImpacts solubility and receptor binding. (Lipinski's Rule: ≤10)
Topological Polar Surface Area (TPSA)41.6 Ų nih.govPredicts membrane permeability; values <140 Ų are associated with good oral bioavailability.

Based on these computed properties, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits characteristics that are generally favorable for a drug candidate. The molecular weight, lipophilicity (LogP), and hydrogen bonding capacity fall well within the ranges suggested by Lipinski's rules. The Topological Polar Surface Area (TPSA) value further suggests that the molecule is likely to have good cell membrane permeability and potential for oral absorption. eijppr.com These in silico predictions provide a strong rationale for the synthesis and further experimental evaluation of compounds based on this scaffold.

Advanced Analytical and Methodological Techniques in Research on 4 Chloro 3h Pyrrolo 2,3 D Pyrimidine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine, with each technique providing unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and its derivatives in solution. nih.gov ¹H-NMR provides information on the number and environment of hydrogen atoms, while ¹³C-NMR elucidates the carbon framework.

In the ¹H-NMR spectrum, the protons on the pyrrolo[2,3-d]pyrimidine core exhibit characteristic chemical shifts. For instance, in studies of its derivatives, the proton at the C2 position of the pyrrolo[2,3-d]pyrimidine moiety typically appears as a distinct singlet in the downfield region, often between δ 8.3-8.5 ppm. nih.gov The chemical shifts and coupling patterns of the protons on the pyrrole (B145914) ring are also key identifiers.

¹³C-NMR spectra complement the proton data by showing signals for each unique carbon atom in the molecule, confirming the core heterocyclic structure. nih.gov In synthetic chemistry, NMR is also used to monitor the progress of reactions; for example, the conversion of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine during amination reactions can be quantified by integrating the signals corresponding to the starting material and the product in the ¹H-NMR spectrum. nih.gov

Table 1: Representative NMR Data for Pyrrolo[2,3-d]pyrimidine Derivatives

Nucleus Type of Signal Chemical Shift (δ) Range (ppm) Reference
¹H C2-H of Pyrrolo[2,3-d]pyrimidine 8.33 - 8.47 nih.gov
¹³C Solvent Peak (DMSO-d₆) 39.5 nih.gov

Note: Chemical shifts are referenced to the residual solvent peak. Specific shifts can vary based on the solvent used and the specific substitution on the core structure.

Infrared (IR) spectroscopy is employed to identify the functional groups and characteristic vibrations of the this compound molecule. The IR spectrum displays absorption bands corresponding to the stretching and bending of specific bonds. chemicalbook.com For pyrrolo[2,3-d]pyrimidine systems, characteristic peaks include N-H stretching vibrations, as well as C=C and C=N stretching vibrations within the fused aromatic rings. nih.gov The absence or presence of certain peaks can confirm the success of a chemical transformation, such as the chlorination of the precursor 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one. nih.gov

Table 2: Characteristic IR Absorption Bands for Pyrrolo[2,3-d]pyrimidine Systems

Vibration Type Wavenumber (cm⁻¹) Range Reference
N-H Stretching 3190 - 3380 nih.gov

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to confirm its elemental composition. Standard mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS), can identify the compound by its mass-to-charge ratio (m/z), which corresponds to its molecular weight. nih.gov

For unambiguous structural confirmation, High-Resolution Mass Spectrometry (HRMS) is utilized. nih.gov Techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer can measure the mass with very high precision. nih.gov This allows for the calculation of the exact molecular formula, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared to the theoretically calculated mass for C₆H₄ClN₃, providing definitive evidence of the compound's identity. rsc.org

Table 3: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₆H₄ClN₃ nih.gov
Molecular Weight (Calculated) 153.57 g/mol nih.gov
Monoisotopic Mass (Calculated) 153.0093748 Da nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. protoxrd.com A single-crystal X-ray diffraction study of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine has been performed, yielding detailed insights into its three-dimensional structure. researchgate.netnih.gov

The analysis revealed that the molecule is essentially planar, with the pyrrole and pyrimidine (B1678525) rings being nearly coplanar, inclined at an angle of only 0.79 (15)°. researchgate.netnih.gov In the crystal lattice, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.gov These dimers are further connected by C—H⋯N interactions, creating a two-dimensional network structure. researchgate.netnih.gov This detailed structural knowledge is invaluable for understanding intermolecular interactions and for computational modeling in drug design.

Table 4: Crystallographic Data for 4-chloro-1H-pyrrolo[2,3-d]pyrimidine

Parameter Value Reference
Chemical Formula C₆H₄ClN₃ researchgate.netnih.gov
Formula Weight 153.57 researchgate.netnih.gov
Crystal System Monoclinic researchgate.netnih.gov
Space Group P2₁/n researchgate.net
a (Å) 10.8810 (19) nih.gov
b (Å) 5.2783 (9) nih.gov
c (Å) 12.751 (2) nih.gov
β (°) 114.333 (3) nih.gov
Volume (ų) 667.3 (2) nih.gov
Z (molecules/unit cell) 4 researchgate.netnih.gov

Chromatographic Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to qualitatively follow the conversion of starting materials to products. nih.gov By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the disappearance of reactants and the appearance of products, allowing for the determination of reaction completion. nih.gov

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. In industrial manufacturing, HPLC is used to determine the purity of the final product with high accuracy. For example, a purity of 99.9 area-% for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been reported using HPLC analysis. google.com As noted previously, NMR spectroscopy can also be used as a powerful tool to monitor reaction kinetics and determine the conversion rate by analyzing the relative integrals of reactant and product signals. nih.gov

In Vitro Biological Assay Methodologies

As a key building block for kinase inhibitors, derivatives of this compound are frequently subjected to in vitro biological assays to evaluate their therapeutic potential. google.comnih.gov These assays are critical for identifying promising lead compounds for further development.

A common approach involves screening the synthesized compounds for their cytotoxic effects against a panel of human cancer cell lines. nih.gov The efficacy of the compounds is often determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. This allows for the assessment of the compounds' potency and selectivity against different types of cancer cells. These studies are designed to identify derivatives that can target multiple tyrosine kinases and induce apoptosis in cancer cells, highlighting the importance of the pyrrolo[2,3-d]pyrimidine scaffold in the development of new anticancer agents. nih.gov

Enzymatic Inhibition Assays

Enzymatic inhibition assays are fundamental in determining the direct interaction and potency of this compound derivatives against specific purified enzymes, particularly kinases. These in vitro assays provide crucial data on the compound's inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

A notable study involved the synthesis of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides derived from 4-chloro-7-deazapurine. nih.gov The inhibitory activity of these compounds was evaluated against a panel of tyrosine kinases. For instance, compound 5k emerged as a potent multi-targeted kinase inhibitor. nih.gov Its inhibitory activity was assessed against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The results showed significant inhibition, with IC50 values comparable to or even exceeding that of the established kinase inhibitor, sunitinib. nih.gov

Another research effort focused on developing inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. acs.org Derivatives of this compound were screened using a Lanthascreen™ kinase activity assay. acs.org This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is a common method for high-throughput screening of kinase inhibitors. The research identified potent LRRK2 inhibitors, with compounds 44 and 45 demonstrating high selectivity and potency with IC50 values in the nanomolar range. acs.org

Furthermore, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of RET (Rearranged during Transfection) kinase. nih.gov Enzymatic assays revealed that compound 59 exhibited low nanomolar potency against wild-type RET and the V804M mutant. nih.gov

The following table summarizes the enzymatic inhibition data for selected derivatives.

CompoundTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
5k EGFR79Sunitinib93
Erlotinib55
5k Her240Staurosporine38
5k VEGFR2136Sunitinib261
5k CDK2204Staurosporine-
44 LRRK2 WT67--
45 LRRK2 WT86--
59 RET6.8--

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from multiple research papers. nih.govnih.govacs.org

Cell-Based Assays for Cellular Efficacy

While enzymatic assays confirm direct target engagement, cell-based assays are essential for evaluating the cellular efficacy of compounds. These assays measure the compound's ability to exert its effect within a living cell, taking into account factors like cell permeability and metabolic stability. A primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability and cytotoxicity.

Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various cancer cell lines. In one study, a series of halogenated benzylidene-benzohydrazide derivatives were tested against four cancer cell lines: MCF-7 (mammary gland cancer), HepG2 (hepatocellular carcinoma), MDA-MB-231 (breast cancer), and HeLa (epithelioid cervix carcinoma). nih.gov Several compounds, including 5e , 5h , 5k , and 5l , demonstrated promising cytotoxic effects with IC50 values in the micromolar range. nih.gov

In another study, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were synthesized and evaluated against a panel of human cancer cell lines: SW480 (colon cancer), PC3 (prostate cancer), A549 (lung cancer), and MCF-7. nih.gov Compound 10a was particularly potent against PC3 cells, while compound 10b and 9e showed strong activity against MCF-7 and A549 cells, respectively. nih.gov To understand the mechanism of cell death, further studies such as Annexin V/Propidium Iodide (PI) staining assays were conducted. nih.gov These flow cytometry-based assays can distinguish between viable, apoptotic, and necrotic cells, providing insight into the mode of action of the cytotoxic compounds. nih.govnih.gov For instance, compound 5k was shown to induce apoptosis in HepG2 cells. nih.gov

The table below presents the cellular efficacy of selected this compound derivatives in various cancer cell lines.

CompoundCell LineCell TypeAssayIC50 (µM)
5a MCF-7Mammary Gland CancerMTT43.15
HepG2Hepatocellular CarcinomaMTT55.23
MDA-MB-231Breast CancerMTT68.17
HeLaCervix CarcinomaMTT61.49
5k MCF-7Mammary Gland CancerMTT29
HepG2Hepatocellular CarcinomaMTT35
MDA-MB-231Breast CancerMTT48
HeLaCervix CarcinomaMTT59
9e A549Lung CancerMTT4.55
10a PC3Prostate CancerMTT0.19
10b MCF-7Breast CancerMTT1.66
8f HT-29Colon CancerMTT4.55
8g HT-29Colon CancerMTT4.01

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability. Data sourced from multiple research papers. nih.govnih.govmdpi.com

Strategic Importance of 4 Chloro 3h Pyrrolo 2,3 D Pyrimidine in Drug Discovery Platforms

Utility as a Versatile Synthetic Intermediate for Biologically Active Molecules

4-Chloro-3H-pyrrolo[2,3-d]pyrimidine is a crucial and widely used intermediate in the synthesis of a multitude of biologically active molecules and active pharmaceutical ingredients (APIs). google.comchemicalbook.commedchemexpress.com Its value stems from the reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring, which is susceptible to nucleophilic substitution. chemicalbook.com This allows for the straightforward introduction of various functional groups and side chains, enabling chemists to systematically modify the core structure to achieve desired biological activity, selectivity, and pharmacokinetic properties. chemicalbook.comnih.gov

The compound serves as a key starting material for a range of commercially significant drugs. chemicalbook.com For instance, it is an essential building block in the manufacture of several Janus kinase (JAK) inhibitors. google.com The operational simplicity of synthetic routes starting from this intermediate enhances its practicality and accessibility for researchers, with improved synthesis methods achieving high yields. chemicalbook.comresearchgate.net This versatility has led to its use in creating compounds with potential applications as anticancer, antiviral, and anti-inflammatory agents. chemicalbook.com

Table 1: Examples of Biologically Active Molecules Synthesized from this compound

Molecule Name Therapeutic Class Primary Target(s) Reference
TofacitinibJanus Kinase (JAK) InhibitorJAK1, JAK2, JAK3 google.comchemicalbook.com
RuxolitinibJanus Kinase (JAK) InhibitorJAK1, JAK2 google.com
BaricitinibJanus Kinase (JAK) InhibitorJAK1, JAK2 google.com
OclacitinibJanus Kinase (JAK) InhibitorJAK1 google.com
ItacitinibJanus Kinase (JAK) InhibitorJAK1 google.com
PevonedistatNEDD8-Activating Enzyme (NAE) InhibitorNAE google.com
AZD5363Protein Kinase B (Akt) InhibitorAkt1, Akt2, Akt3 google.commdpi.com

Core Scaffold in the Development of Targeted Inhibitors

The 7-deazapurine structure of this compound is a foundational scaffold for the development of targeted inhibitors, most notably protein kinase inhibitors. chemicalbook.comnih.govchemicalbook.com Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. nih.gov The pyrrolo[2,3-d]pyrimidine core effectively mimics the adenine (B156593) portion of ATP, allowing it to bind to the hinge region of the kinase ATP-binding site. nih.govacs.org This interaction serves as an anchor, from which appended chemical moieties can extend into other regions of the active site to confer potency and selectivity. chemicalbook.com

This scaffold has been instrumental in the creation of inhibitors for various kinase families. For example, derivatives have been developed as potent and selective inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a key target in cancer therapy, with high selectivity against other kinases in the PI3K/AKT pathway. chemicalbook.com Furthermore, the scaffold has been utilized to design inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. acs.org The adaptability of the pyrrolo[2,3-d]pyrimidine core allows it to serve as the starting point for developing inhibitors against a wide array of specific kinase targets. chemicalbook.comnih.gov

Table 2: Targeted Inhibitor Classes Utilizing the Pyrrolo[2,3-d]pyrimidine Scaffold

Inhibitor Class Primary Enzyme Target(s) Therapeutic Area Reference
Janus Kinase (JAK) InhibitorsJAK family kinases (JAK1, JAK2, JAK3)Inflammatory Diseases, Myelofibrosis
Leucine-Rich Repeat Kinase 2 (LRRK2) InhibitorsLRRK2Neurodegenerative Diseases acs.org
3-Phosphoinositide-Dependent Kinase 1 (PDK1) InhibitorsPDK1Oncology chemicalbook.com
Anaplastic Lymphoma Kinase (ALK) InhibitorsALKOncology mdpi.com
DNA-Dependent Protein Kinase (DNA-PK) InhibitorsDNA-PKOncology mdpi.com
WEE1 G2 Checkpoint Kinase InhibitorsWEE1Oncology mdpi.com

Contribution to Novel Chemotype Discovery

Beyond its role in optimizing inhibitors for known targets, the this compound scaffold is a significant contributor to the discovery of novel chemotypes. A chemotype refers to a series of structurally related molecules that share a common core but have diverse substituents. The unique heterocyclic system of 7-deazapurine provides a distinct starting point compared to more traditional purine-based structures. nih.gov This structural uniqueness allows for the exploration of new chemical space, leading to the identification of compounds with novel mechanisms of action or improved therapeutic profiles.

Medicinal chemists leverage the scaffold to create libraries of new compounds by performing various chemical transformations on both the pyrimidine and pyrrole (B145914) rings. chemicalbook.comresearchgate.net For example, researchers have synthesized new series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' as potential multi-targeted kinase inhibitors. nih.gov The development of such novel series represents a strategic effort to generate groundbreaking inhibitors with enhanced potency and selectivity. nih.gov By providing a robust and adaptable foundation, this compound facilitates the design and synthesis of next-generation therapeutics and expands the portfolio of chemical entities available for tackling complex diseases. mdpi.comnih.gov

Q & A

Q. What methodologies are effective for SAR studies targeting FAK inhibition with pyrrolo[2,3-d]pyrimidine scaffolds?

  • Methodological Answer : Introduce substituents at C4 (e.g., aryl amines) and C6 (e.g., phenylethyl groups) to probe steric and electronic effects. Biological evaluation via MTT assays and computational docking (e.g., AutoDock Vina) identifies critical residues (e.g., Glu430 in FAK) for binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.